1-phenyl-4-{[3-(trifluoromethyl)-1H-pyrazol-5-yl]carbonyl}-2-piperazinone
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Overview
Description
1-phenyl-4-{[3-(trifluoromethyl)-1H-pyrazol-5-yl]carbonyl}-2-piperazinone is a useful research compound. Its molecular formula is C15H13F3N4O2 and its molecular weight is 338.28 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 338.09906016 g/mol and the complexity rating of the compound is 494. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Molecular Synthesis and Structure Analysis
Research has demonstrated the synthesis of molecules incorporating pyrazole, piperazine, and phenyl groups, focusing on their molecular structure, intermolecular interactions, and electronic properties. For instance, studies have synthesized new s-triazine derivatives incorporating pyrazole/piperidine/aniline moieties, analyzing their molecular structures through X-ray crystallography and DFT calculations to understand the intermolecular interactions controlling molecular packing (Shawish et al., 2021).
Antimicrobial and Antibacterial Applications
Novel bis(pyrazole-benzofuran) hybrids with a piperazine linker have been synthesized and shown potent antibacterial efficacy, especially against strains like E. coli, S. aureus, and S. mutans. Such compounds have demonstrated significant biofilm inhibition activities, surpassing even those of reference drugs like Ciprofloxacin, and have been studied for their inhibitory activities against bacterial biofilms and enzymes such as MurB (Mekky & Sanad, 2020).
Molecular Electronics and Photophysical Properties
Investigations into the magnetostructural properties of phenyl-1,4-dihydrobenzo[e][1,2,4]triazin-4-yl derivatives have provided insights into their electronic structures and photophysical properties. These studies are crucial for understanding the materials' potential applications in molecular electronics and photonics (Gardias et al., 2018).
Inhibitory Activities Against Enzymes
Research on 1-(1,3,5-triazin-yl)piperidine-4-carboxamide derivatives has identified inhibitors of soluble epoxide hydrolase, revealing the importance of the triazine heterocycle for high potency and selectivity. Such inhibitors are valuable for studying disease models and understanding the enzyme's role in various biological pathways (Thalji et al., 2013).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
1-phenyl-4-[5-(trifluoromethyl)-1H-pyrazole-3-carbonyl]piperazin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F3N4O2/c16-15(17,18)12-8-11(19-20-12)14(24)21-6-7-22(13(23)9-21)10-4-2-1-3-5-10/h1-5,8H,6-7,9H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDMJUHBHLCQBOV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)CN1C(=O)C2=NNC(=C2)C(F)(F)F)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F3N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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